molecular formula C21H23NO5S B14929473 Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B14929473
M. Wt: 401.5 g/mol
InChI Key: WYJKTVURUAEPEH-UHFFFAOYSA-N
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Description

Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole moiety, a hexahydrocycloocta[b]thiophene ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole moiety, followed by the formation of the hexahydrocycloocta[b]thiophene ring. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can interact with specific binding sites, while the thiophene ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is unique due to its combination of a benzodioxole moiety and a hexahydrocycloocta[b]thiophene ring. This structural arrangement provides distinct electronic and steric properties that can lead to unique biological activities and applications in various fields.

Properties

Molecular Formula

C21H23NO5S

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 2-(1,3-benzodioxole-5-carbonylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H23NO5S/c1-2-25-21(24)18-14-7-5-3-4-6-8-17(14)28-20(18)22-19(23)13-9-10-15-16(11-13)27-12-26-15/h9-11H,2-8,12H2,1H3,(H,22,23)

InChI Key

WYJKTVURUAEPEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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